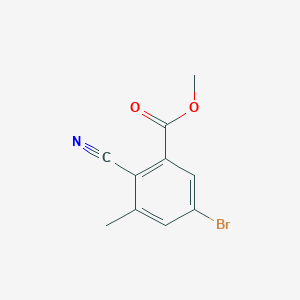

Methyl 5-bromo-2-cyano-3-methylbenzoate

CAS No.: 1805189-61-0

Cat. No.: VC2778133

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805189-61-0 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | methyl 5-bromo-2-cyano-3-methylbenzoate |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-6-3-7(11)4-8(9(6)5-12)10(13)14-2/h3-4H,1-2H3 |

| Standard InChI Key | SIUNPHDXWSLNDY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C#N)C(=O)OC)Br |

| Canonical SMILES | CC1=CC(=CC(=C1C#N)C(=O)OC)Br |

Introduction

Chemical Structure and Basic Properties

Molecular Structure

Methyl 5-bromo-2-cyano-3-methylbenzoate belongs to the class of substituted benzoates. Its structure consists of a benzene ring with four substituents: a methoxycarbonyl group (the methyl ester portion), a bromine atom, a cyano group, and a methyl group. The positioning of these groups significantly influences the compound's reactivity patterns and physical properties.

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-bromo-2-cyano-3-methylbenzoate can be inferred from structural analogs. Based on comparison with similar compounds, the following properties are estimated:

Table 1: Estimated Physical Properties of Methyl 5-bromo-2-cyano-3-methylbenzoate

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Molecular Formula | C10H8BrNO2 | Based on chemical structure |

| Molecular Weight | 254.08 g/mol | Calculated from atomic weights |

| Physical State | Crystalline solid | Based on similar benzoates |

| Color | White to pale yellow | Typical for similar compounds |

| Melting Point | 85-100°C | Estimated from similar compounds |

| Boiling Point | 280-300°C at 760 mmHg | Estimated from similar benzoates |

| Density | Approximately 1.4-1.5 g/cm³ | Comparable to Methyl 5-bromo-2-methylbenzoate |

| Solubility | Poorly soluble in water; soluble in organic solvents | Based on functional groups present |

The presence of the cyano group is expected to increase the compound's polarity compared to non-cyano analogs, while the methyl group would contribute to increased lipophilicity. The bromine substituent adds significant molecular weight and affects the electron distribution across the aromatic ring.

Spectroscopic Properties

The spectroscopic properties of Methyl 5-bromo-2-cyano-3-methylbenzoate would likely include characteristic infrared absorption bands for the cyano group (around 2220-2240 cm⁻¹) and the ester carbonyl (approximately 1720-1740 cm⁻¹). In nuclear magnetic resonance spectroscopy, distinctive signals would be expected for the methyl ester protons, the aromatic protons, and the methyl group attached to the ring.

Synthesis and Preparation Methods

General Synthetic Approaches

Reactivity and Chemical Transformations

Functional Group Reactivity

The multiple functional groups in Methyl 5-bromo-2-cyano-3-methylbenzoate each contribute to its chemical reactivity:

-

The cyano group can undergo hydrolysis to form the corresponding amide or carboxylic acid, or reduction to form an amine.

-

The bromine is susceptible to nucleophilic substitution reactions, particularly in the presence of transition metal catalysts.

-

The methyl ester can be hydrolyzed to the carboxylic acid, or undergo transesterification or reduction.

-

The methyl group at the 3-position can participate in oxidation reactions or serve as a site for further functionalization.

Common Transformations

Table 2: Key Chemical Transformations of Methyl 5-bromo-2-cyano-3-methylbenzoate

| Reaction Type | Conditions | Expected Products | Potential Applications |

|---|---|---|---|

| Ester Hydrolysis | Aqueous base, heat | 5-bromo-2-cyano-3-methylbenzoic acid | Intermediate for pharmaceutical synthesis |

| Cyano Hydrolysis | Acid or base, heat | 5-bromo-3-methyl-2-carbamoylbenzoic acid methyl ester | Amide formation |

| Bromine Substitution | Pd-catalyzed coupling | 5-substituted-2-cyano-3-methylbenzoic acid methyl esters | Diversity-oriented synthesis |

| Reduction of Cyano | LiAlH4 or H2/catalyst | 5-bromo-2-(aminomethyl)-3-methylbenzoic acid methyl ester | Synthesis of heterocycles |

| Methyl Oxidation | KMnO4, heat | 5-bromo-2-cyano-3-carboxybenzoic acid methyl ester | Difunctional carboxylic acid derivatives |

Biochemical Properties and Applications

Interaction with Biological Systems

Based on studies of structurally related compounds, Methyl 5-bromo-2-cyano-3-methylbenzoate may interact with various biological systems. The presence of the cyano group, which can participate in hydrogen bonding, suggests potential interaction with enzymes and receptors. Similar substituted benzoates have been observed to interact with:

-

Cytochrome P450 enzymes, potentially affecting metabolic pathways

-

Transcription factors that regulate gene expression

-

Key metabolic enzymes, influencing cellular metabolism

Structure-Activity Relationships

When examining the potential biological activity of Methyl 5-bromo-2-cyano-3-methylbenzoate, structure-activity relationships derived from similar compounds suggest:

-

The cyano group may participate in hydrogen bonding interactions with target proteins

-

The methyl group can enhance lipophilicity, potentially improving membrane permeability

-

The bromine atom may provide both steric bulk and electronic effects that influence binding specificity

-

The ester group may be susceptible to hydrolysis by esterases in biological systems

Comparative Analysis with Structural Analogs

Comparison with Related Compounds

Understanding Methyl 5-bromo-2-cyano-3-methylbenzoate is facilitated by comparing it with structurally related compounds:

Table 3: Comparison of Methyl 5-bromo-2-cyano-3-methylbenzoate with Structural Analogs

| Compound | Structural Differences | Key Property Differences | Applications |

|---|---|---|---|

| Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate | CF₃ instead of CH₃ at 3-position | Higher lipophilicity, more electron-withdrawing | Enhanced binding to certain enzymes |

| Methyl 5-bromo-2-methylbenzoate | Methyl instead of cyano at 2-position | Less polar, different hydrogen bonding | Biochemical reagent |

| 3-cyano methyl benzoate | No bromine at 5-position, no methyl at 3-position | Lower molecular weight, different reactivity | Intermediate in organic synthesis |

Structure-Property Relationships

The specific positioning of functional groups in Methyl 5-bromo-2-cyano-3-methylbenzoate creates unique electronic and steric properties. The electron-withdrawing nature of both the cyano and bromine groups affects the electron density of the aromatic ring, while the methyl group provides electron-donating effects. This balance of electronic properties influences:

-

Reactivity patterns in chemical transformations

-

Binding interactions with biological macromolecules

-

Physical properties such as melting point and solubility

-

Stability under various conditions

Analytical Methods for Identification and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent effective methods for analyzing Methyl 5-bromo-2-cyano-3-methylbenzoate. Typical conditions might include:

-

HPLC: C18 reverse-phase column with methanol/water mobile phase

-

GC: Temperature program from 100°C to 250°C on a medium-polarity column

The retention time and peak characteristics would serve as identifying features for this compound.

Spectroscopic Identification

Multiple spectroscopic techniques contribute to the identification and characterization of Methyl 5-bromo-2-cyano-3-methylbenzoate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the positioning of functional groups and confirmation of structure

-

Infrared (IR) spectroscopy: Identifies functional groups, particularly the characteristic cyano and ester carbonyl absorptions

-

Mass Spectrometry (MS): Yields molecular weight information and fragmentation patterns unique to the compound

-

UV-Visible spectroscopy: Provides information on conjugated systems within the molecule

Future Research Directions

Synthesis Optimization

Opportunities exist for developing improved synthetic routes to Methyl 5-bromo-2-cyano-3-methylbenzoate, with potential focus on:

-

Green chemistry approaches with reduced environmental impact

-

One-pot methodologies to improve efficiency

-

Catalytic methods for selective functionalization

-

Scalable processes suitable for industrial production

Applications Development

Potential future applications that merit exploration include:

-

Use as a building block in pharmaceutical development

-

Applications in materials science, particularly in specialty polymers

-

Development of chemical probes for biochemical research

-

Exploration of potential agricultural applications

Structure-Activity Relationship Studies

Further research could investigate:

-

The influence of the specific substitution pattern on biological activity

-

Comparison with isomeric compounds to understand positional effects

-

Effects of modifying individual functional groups on reactivity and properties

-

Computational studies to predict interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume